Acridine homodimer

Multiplex fluorescence imaging Flow cytometry DNA staining

Acridine homodimer (NSC 219743) is the only viable option when a green-fluorescent, impermeant, AT-selective DNA probe is required. Unlike permeant monomeric dyes (acridine orange, SYBR Green I), its bis-intercalation mechanism delivers high-affinity, sequence-specific binding without confounding RNA or mitochondrial staining. With Ex/Em 431/498 nm, it occupies the green channel — preserving DAPI (blue) and far-red fluorophores for multiplex FISH, immunocytochemistry, and high-content screening. Its impermeant nature also enables dead-cell discrimination in flow cytometry. Choose acridine homodimer where monomeric acridines fail.

Molecular Formula C38H42Cl2N6O2
Molecular Weight 685.7 g/mol
CAS No. 57576-49-5
Cat. No. B149146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine homodimer
CAS57576-49-5
Synonymsbis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine
Molecular FormulaC38H42Cl2N6O2
Molecular Weight685.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCCNCCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC
InChIInChI=1S/C38H42Cl2N6O2/c1-47-27-9-13-33-31(23-27)37(29-11-7-25(39)21-35(29)45-33)43-19-5-17-41-15-3-4-16-42-18-6-20-44-38-30-12-8-26(40)22-36(30)46-34-14-10-28(48-2)24-32(34)38/h7-14,21-24,41-42H,3-6,15-20H2,1-2H3,(H,43,45)(H,44,46)
InChIKeyNMKIHZILXGGHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acridine Homodimer (CAS 57576-49-5): A Bis-Intercalating, AT-Selective Fluorescent DNA Stain for Cytogenetic and Nucleic Acid Research


Acridine homodimer (NSC 219743) is a synthetic bis-intercalating fluorescent dye belonging to the acridine family, with the systematic name N,N'-bis[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]butane-1,4-diamine. It exhibits intense blue-green fluorescence upon binding to double-stranded DNA (Ex/Em 431/498 nm) and demonstrates pronounced sequence selectivity for AT-rich nucleic acid regions [1]. As an impermeant dye, it does not passively cross intact cell membranes, making it particularly suited for fixed-cell and cell-free nucleic acid detection applications [2]. Its dual-chromophore architecture enables high-affinity DNA binding through a bis-intercalation mechanism, distinguishing it from monomeric acridine dyes and other single-intercalating fluorophores [3].

Why Acridine Homodimer (CAS 57576-49-5) Cannot Be Casually Substituted with Other Acridine Dyes or General DNA Stains


Direct substitution of acridine homodimer with other acridine-based stains or general DNA intercalators frequently results in experimental failure due to fundamental differences in binding stoichiometry, sequence specificity, membrane permeability, and spectral properties. Unlike monomeric dyes such as acridine orange or 9-aminoacridine, acridine homodimer operates as a bis-intercalator, engaging two DNA base-pair sites simultaneously—a mechanism that confers both higher binding affinity and distinct sequence preferences [1][2]. Its strict AT-rich sequence selectivity and impermeant nature render it uniquely suitable for specific applications (e.g., chromosome banding, fixed-cell nuclear staining) where permeant, non-selective dyes like acridine orange or semi-permeant stains like DAPI yield confounding results due to RNA binding, mitochondrial staining, or live-cell penetration [3][4]. Furthermore, its spectral profile (Ex/Em 431/498 nm) occupies a green emission channel distinct from blue-emitting AT-selective dyes (e.g., DAPI, Hoechst) and red-emitting DNA stains (e.g., 7-AAD, propidium iodide), making it the only viable option when a green-fluorescent, impermeant, AT-selective probe is required for multiplexed fluorescence imaging or flow cytometry [5]. The following evidence quantifies these differentiating characteristics against relevant comparators.

Quantitative Evidence for Selecting Acridine Homodimer (CAS 57576-49-5) Over Competing DNA Stains


Spectral Differentiation: Acridine Homodimer Provides Green Emission Channel Distinct from DAPI and Propidium Iodide

Acridine homodimer exhibits excitation/emission maxima of 431/498 nm, producing green fluorescence upon DNA binding. This spectral profile is clearly differentiated from the widely used AT-selective dye DAPI (Ex/Em 358/461 nm, blue emission) and from red-emitting DNA intercalators such as 7-AAD (Ex/Em 546/647 nm) and propidium iodide (Ex/Em 535/617 nm) [1]. The 37 nm separation in emission maxima between acridine homodimer (498 nm) and DAPI (461 nm) permits simultaneous dual-color detection of DNA without spectral overlap in standard fluorescence microscopy filter sets (e.g., DAPI/GFP/Texas Red configurations) .

Multiplex fluorescence imaging Flow cytometry DNA staining

Membrane Permeability: Impermeant Nature Enables Selective Staining of Fixed or Permeabilized Specimens

Acridine homodimer is classified as an impermeant dye, meaning it cannot passively diffuse across intact plasma membranes [1]. In contrast, acridine orange is a permeant dye that readily enters live cells and stains both nuclear and cytoplasmic nucleic acids (including RNA), while DAPI is semi-permeant, exhibiting variable uptake in live cells depending on cell type and concentration [2]. This permeability difference is operationally critical: acridine homodimer exclusively stains DNA in cells with compromised membranes (e.g., fixed/permeabilized cells, dead cells in viability assays), eliminating confounding cytoplasmic RNA signals that plague permeant acridine dyes.

Fixed-cell imaging Nuclear staining Cell viability assays

Sequence Selectivity: AT-Rich Region Preference Distinguishes Acridine Homodimer from GC-Selective and Non-Selective Intercalators

Acridine homodimer demonstrates pronounced binding preference for AT-rich nucleic acid sequences [1]. This selectivity contrasts sharply with GC-selective intercalators such as 7-AAD (7-amino-actinomycin D), which preferentially binds GC-rich regions, and with non-selective dyes like ethidium bromide and SYBR Green I that exhibit minimal base-composition bias [2]. The AT-selectivity of acridine homodimer forms the mechanistic basis for its established use in chromosome banding, where it differentially stains AT-rich chromosomal regions to generate reproducible banding patterns for cytogenetic analysis .

Chromosome banding AT-rich DNA detection Nucleic acid sequence analysis

Bis-Intercalation Binding Mode: Acridine Homodimer Engages Two DNA Sites Versus Monomeric Single-Site Binding

Acridine homodimer functions as a bis-intercalator, with its two acridine chromophores inserting between adjacent DNA base pairs simultaneously [1]. This binding mode is structurally distinct from monomeric acridine dyes (e.g., acridine orange, 9-aminoacridine) which intercalate only a single chromophore per binding event [2]. Studies on structurally analogous bis-intercalating acridine dimers demonstrate that bis-intercalation confers binding affinities in the range of 10^8-10^9 M^-1, representing an increase of approximately 100- to 1000-fold over monomeric acridine intercalators (typical K ~10^5-10^6 M^-1) [3][4]. The linker chain length in acridine homodimer (spermine-derived spacer) is optimized to permit bis-intercalation according to the excluded-site model, ensuring both chromophores engage DNA rather than adopting a folded, non-intercalating conformation [5].

DNA binding kinetics Intercalation High-affinity probes

Self-Association Behavior: Acridine Homodimer Adopts Multiple Folded Conformations That Modulate Binding Interactions

1H NMR spectroscopic analysis (500 MHz) reveals that acridine homodimer (AcrH) exists in aqueous solution as an equilibrium mixture of at least four distinct conformational states: unfolded (U), folded (F), a dimer formed from two folded molecules (F2), and a trimer formed from three folded molecules (F3) [1]. This self-association behavior is structurally specific to acridine homodimer and its linker architecture; comparison with the previously characterized ethidium homodimer (EBH) revealed a direct correlation between linker chain length and complexation effectiveness with heterologous aromatic dyes such as ethidium bromide [2]. In contrast, monomeric acridine dyes such as acridine orange exhibit simpler, concentration-dependent stacking aggregation without the multiple folded conformational states characteristic of bis-intercalators [3].

Dye aggregation DNA binding mechanism Spectroscopic analysis

High-Value Application Scenarios for Acridine Homodimer (CAS 57576-49-5) Based on Validated Differential Properties


Chromosome Banding in Clinical Cytogenetics

Acridine homodimer is a validated stain for generating reproducible chromosome banding patterns used in karyotyping and detection of chromosomal abnormalities . Its AT-selective binding preferentially illuminates AT-rich chromosomal regions, producing distinct banding patterns that complement or substitute for quinacrine-based Q-banding and Giemsa-based G-banding [1]. The dye's impermeant nature requires fixed metaphase chromosome preparations, aligning with standard cytogenetic laboratory workflows. Procurement priority is warranted when a green-fluorescent, AT-selective chromosome stain is required for multiplexed FISH (fluorescence in situ hybridization) experiments where DAPI (blue) is already allocated to counterstaining [2].

Multiplex Fixed-Cell Fluorescence Microscopy with Green-Channel DNA Detection

In fixed-cell imaging applications requiring simultaneous visualization of multiple cellular targets, acridine homodimer occupies the green emission channel (498 nm) while preserving the blue channel for DAPI nuclear counterstain and red/far-red channels for antibody-conjugated fluorophores or fluorescent protein fusions . This spectral positioning, combined with its impermeant character (ensuring only fixed/permeabilized cells are stained), makes it an optimal selection for multiplex immunocytochemistry and high-content screening assays where spectral cross-talk must be minimized [1]. Alternative green-emitting DNA dyes such as SYBR Green I are permeant and exhibit significant RNA staining, rendering them unsuitable for nuclear-specific detection in fixed-cell multiplex assays [2].

Cell Viability and Membrane Integrity Assays

Acridine homodimer's impermeant property enables its use as a viability indicator in flow cytometry and fluorescence microscopy—it exclusively stains cells with compromised plasma membranes (e.g., dead, apoptotic, or necrotic cells) while remaining excluded from viable cells with intact membranes . When used in combination with a permeant counterstain, researchers can quantify the proportion of membrane-compromised versus intact cells in heterogeneous populations. This application leverages the same permeability differentiation that distinguishes acridine homodimer from permeant dyes like acridine orange and Hoechst 33342 [1].

AT-Rich DNA Sequence Detection in Nucleic Acid Biochemistry

For in vitro studies requiring discrimination between AT-rich and GC-rich DNA sequences—such as characterizing synthetic oligonucleotides, assessing DNA minor-groove binder specificity, or analyzing promoter regions—acridine homodimer provides sequence-selective fluorescence enhancement . Unlike non-selective intercalators (e.g., ethidium bromide, SYBR Green I), the AT-preferential binding of acridine homodimer generates differential signals that correlate with AT content, enabling sequence-biased detection without requiring labeled probes or amplification steps [1].

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